N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
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Description
N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14N4OS2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.06090343 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has demonstrated the synthesis and antitumor properties of imidazotetrazines, compounds which share a resemblance in structural complexity and potential functionality with N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide. These studies highlight the broad-spectrum antitumor agents' development and their mechanism of action, potentially through prodrug modifications leading to specific anticancer activity (Stevens et al., 1984).
Antibacterial Agents
Novel analogs of benzothiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds, by virtue of their heterocyclic structures similar to the compound , suggest the potential of such molecules in developing new antibacterial agents (Palkar et al., 2017).
Synthesis and Application in Dyes
Heterocyclic aryl monoazo organic compounds, including thiazole and selenopheno derivatives, have been synthesized and applied in dyeing polyester fibers. These studies not only demonstrate the compounds' color characteristics and fastness properties but also their high efficiency based on their antioxidant, antitumor, and antimicrobial activities. This indicates the versatility of thiazole derivatives in material science applications (Khalifa et al., 2015).
Anticancer Evaluation
The microwave-assisted synthesis of N-substituted benzamide derivatives containing a thiadiazole scaffold has been evaluated for anticancer activity. This approach highlights the importance of combining heterocyclic scaffolds for the development of potent anticancer agents, showing the potential therapeutic applications of structurally complex carboxamides (Tiwari et al., 2017).
Synthesis of Thiazoles
Efficient routes to synthesize thiazoles have been reported, emphasizing the versatility of thiazole compounds in medicinal chemistry and their potential applications in synthesizing new drugs and materials. These synthetic approaches provide a foundation for exploring the diverse chemical and biological activities of thiazole derivatives (Kumar et al., 2013).
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c20-14(12-8-22-15(18-12)13-2-1-5-21-13)17-10-3-4-11-9(6-10)7-16-19-11/h1-2,5,7-8,10H,3-4,6H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRBJSRFIIGMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NC(=O)C3=CSC(=N3)C4=CC=CS4)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.